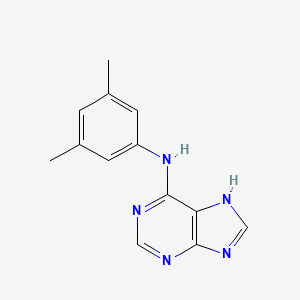

N-(3,5-dimethylphenyl)-7H-purin-6-amine

CAS No.:

Cat. No.: VC16719637

Molecular Formula: C13H13N5

Molecular Weight: 239.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N5 |

|---|---|

| Molecular Weight | 239.28 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-7H-purin-6-amine |

| Standard InChI | InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |

| Standard InChI Key | OWQMQPYAUSWQDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C |

Introduction

Chemical Identity and Structural Features

N-(3,5-Dimethylphenyl)-7H-purin-6-amine (molecular formula: C₁₃H₁₃N₅, molecular weight: 239.28 g/mol) belongs to the class of 6-aminopurine derivatives. Its IUPAC name derives from the substitution pattern: the purine core is functionalized at the 6-position with an amine group linked to a 3,5-dimethylphenyl moiety. The dimethyl groups at the meta positions of the phenyl ring enhance steric bulk and lipophilicity, potentially influencing solubility and receptor-binding interactions .

Key Structural Attributes:

-

Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.

-

6-Amino Group: A primary amine critical for hydrogen bonding and intermolecular interactions.

-

3,5-Dimethylphenyl Substituent: Aromatic ring with methyl groups at positions 3 and 5, modulating electronic and steric properties.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3,5-dimethylphenyl)-7H-purin-6-amine likely follows established methods for purine functionalization. A plausible route involves:

-

Nucleophilic Aromatic Substitution: Reacting 6-chloropurine with 3,5-dimethylaniline in the presence of a base (e.g., potassium carbonate) under reflux conditions .

-

Protection/Deprotection Strategies: Use of trimethylsilyl (TMS) groups to protect reactive sites, as demonstrated in silane-containing purine analogs .

Example Reaction Scheme:

Physicochemical Properties

-

Solubility: Predicted low aqueous solubility due to the hydrophobic dimethylphenyl group; soluble in polar aprotic solvents (e.g., DMSO).

-

Spectroscopic Data:

Biological Activities and Mechanistic Insights

Purine derivatives are renowned for their roles in modulating enzymes and receptors. While direct studies on N-(3,5-dimethylphenyl)-7H-purin-6-amine are sparse, structurally related compounds offer clues:

Hypothesized Targets

-

Purinergic Receptors (P1/P2): Adenosine receptors (A₁, A₂ₐ) may interact with the 6-amino group, influencing cAMP signaling.

-

Kinases: The purine scaffold resembles ATP, suggesting potential kinase inhibition (e.g., CDK or EGFR kinases) .

Comparative Analysis with Related Compounds

The dimethylphenyl substituent differentiates N-(3,5-dimethylphenyl)-7H-purin-6-amine from silicone-containing analogs and sulfur-functionalized derivatives, potentially offering improved metabolic stability.

Future Research Directions

-

Synthetic Optimization: Explore catalysts (e.g., Pd-based) to improve yield and purity.

-

Target Identification: High-throughput screening against kinase libraries or GPCR panels.

-

ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and oral bioavailability.

-

Structure-Activity Relationships (SAR): Modify the dimethylphenyl group to para or ortho positions to evaluate steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume